Tetrahydro-2-(4-methylphenoxy)-2H-pyran

Fragrance Design Volatility Control Lipophilicity

Tetrahydro-2-(4-methylphenoxy)-2H-pyran, also designated as tetrahydro-2-(p-tolyloxy)-2H-pyrane, is a saturated heterocyclic ether formed by the tetrahydropyranyl (THP) protection of p-cresol. With molecular formula C12H16O2 and a molecular weight of 192.25 g/mol, this compound is commercially utilized as a fragrance ingredient, a synthetic intermediate, and a protecting group in organic synthesis.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 13481-09-9
Cat. No. B076130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2-(4-methylphenoxy)-2H-pyran
CAS13481-09-9
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2CCCCO2
InChIInChI=1S/C12H16O2/c1-10-5-7-11(8-6-10)14-12-4-2-3-9-13-12/h5-8,12H,2-4,9H2,1H3
InChIKeyCLBYZOIXSNMRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2-(4-methylphenoxy)-2H-pyran (CAS 13481-09-9) Procurement & Selection Baseline


Tetrahydro-2-(4-methylphenoxy)-2H-pyran, also designated as tetrahydro-2-(p-tolyloxy)-2H-pyrane, is a saturated heterocyclic ether formed by the tetrahydropyranyl (THP) protection of p-cresol. With molecular formula C12H16O2 and a molecular weight of 192.25 g/mol, this compound is commercially utilized as a fragrance ingredient, a synthetic intermediate, and a protecting group in organic synthesis [1]. Its stereochemistry is undefined, with one stereocenter yielding two possible isomers [1].

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Why Generic Analogs Are Not Direct Replacements


Tetrahydro-2-(4-methylphenoxy)-2H-pyran cannot be casually interchanged with other tetrahydropyranyl ethers or unprotected phenols. The specific 4-methyl substitution pattern and THP protection significantly alter key physical-chemical properties such as lipophilicity, volatility, and hydrolytic stability compared to the 2- and 3-methylphenoxy isomers or the parent p-cresol [1]. Furthermore, the presence of a stereocenter introduces chiral considerations absent in symmetrical analogs . These differences directly impact performance in fragrance longevity, synthetic protection/deprotection strategies, and toxicological profiles, as demonstrated by the quantitative evidence presented below.

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Quantified Differentiation Against Comparators


Tetrahydro-2-(4-methylphenoxy)-2H-pyran vs. p-Cresol: Lipophilicity and Volatility Shifts

The tetrahydropyranyl etherification of p-cresol to form tetrahydro-2-(4-methylphenoxy)-2H-pyran results in a substantial increase in lipophilicity and a dramatic reduction in vapor pressure, differentiating its behavior in fragrance formulations and synthetic applications. Direct comparison of estimated physical-chemical properties reveals a log KOW increase from 2.90 to 3.65 and a vapor pressure decrease from 1 mm Hg to 0.00224 mm Hg at 20°C [1].

Fragrance Design Volatility Control Lipophilicity

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Human Health Safety Clearance via RIFM Assessment

A comprehensive RIFM safety assessment evaluated tetrahydro-2-(4-methylphenoxy)-2H-pyran across seven human health endpoints and environmental toxicity, clearing all endpoints using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) [1]. This formal clearance provides a regulatory confidence level that many fragrance analogs lack. For instance, the 95th percentile concentration in fine fragrance is 0.0025%, with correspondingly low systemic exposure levels (total systemic exposure: 0.000015 mg/kg/day) [1].

Fragrance Safety Toxicology Regulatory Compliance

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Environmental Fate and Bioaccumulation Indicators

The compound's estimated log KOW of 3.65 [1] places it below the commonly cited bioaccumulation threshold of log KOW > 4.0–5.0 [2], suggesting a lower potential for bioaccumulation than many more lipophilic fragrance materials. Water solubility is estimated at 36.81 mg/L [1], indicating moderate aqueous mobility.

Environmental Risk Bioaccumulation Fragrance Regulation

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Stereochemical Consideration for Chiral Applications

The compound possesses one stereocenter, resulting in two possible enantiomers [1]. This chirality is absent in simpler analogs like tetrahydro-2-phenoxy-2H-pyran (CAS 4203-50-3) or tetrahydro-2-methyl-2-phenoxy-2H-pyran (CAS 82391-00-2), which are achiral. For applications requiring stereochemical control—such as asymmetric synthesis or chiral chromatography method development—this compound provides a defined stereochemical challenge or opportunity not offered by achiral ethers.

Chiral Synthesis Stereoselectivity Protecting Group

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Volume of Use and Niche Market Positioning

The worldwide volume of use for tetrahydro-2-(4-methylphenoxy)-2H-pyran is reported as <0.1 metric ton per year (IFRA, 2015) [1]. This low-volume, specialty chemical status distinguishes it from high-volume fragrance commodities and influences supply chain considerations, pricing, and availability.

Market Volume Procurement Planning Specialty Chemical

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: UV Transparency and Photostability for Light-Sensitive Formulations

The compound exhibits no significant UV absorbance between 290 and 700 nm, with molar absorption coefficient below the benchmark of 1000 L mol⁻¹·cm⁻¹ [1]. This contrasts with many aromatic fragrance ingredients that absorb in the UVB/UVA range and may contribute to photodegradation or photosensitization. For example, p-cresol itself shows UV absorption in the 270-280 nm range.

Photostability UV Absorbance Formulation Stability

Tetrahydro-2-(4-methylphenoxy)-2H-pyran: Evidence-Driven Application Scenarios for Selection


Fragrance Base Note and Fixative Formulation

Given its low vapor pressure (0.00224 mm Hg at 20°C) and moderate log KOW (3.65), tetrahydro-2-(4-methylphenoxy)-2H-pyran is optimally deployed as a base note or fixative in fine fragrances [1]. Its reduced volatility prolongs scent release compared to the volatile p-cresol parent [2], and its RIFM-cleared safety profile supports use at 95th percentile concentrations of 0.0025% in fine fragrance [1].

Synthetic Intermediate Requiring Stereochemical Complexity

The presence of a stereocenter [1] makes this compound a valuable intermediate in asymmetric synthesis or chiral method development. Unlike achiral THP ethers such as tetrahydro-2-phenoxy-2H-pyran, it provides a defined chiral environment for stereoselective transformations or serves as a model analyte for chiral chromatography optimization.

Light-Stable Personal Care or Household Product

The absence of significant UV absorbance above 290 nm [1] qualifies tetrahydro-2-(4-methylphenoxy)-2H-pyran for use in products exposed to light, such as clear packaging, sunscreens, or air care devices. This differentiates it from UV-active fragrance components that may require additional photostabilizers or opaque containers.

Specialty Procurement for Niche Fragrance Ingredients

With a worldwide use volume of <0.1 metric ton per year [1], this compound is firmly in the specialty chemical category. Procurement teams should engage with suppliers who offer small-batch quantities (e.g., 5 g to 1 kg) and ensure documentation of purity (typically 95%+) and compliance with fragrance regulatory standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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